An In-Depth Technical Guide to the Mechanism of Action of Jagged-1 (188-204)
An In-Depth Technical Guide to the Mechanism of Action of Jagged-1 (188-204)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Jagged-1 (188-204) peptide, a 17-amino acid fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, acts as a potent agonist of the Notch signaling pathway. This technical guide elucidates the core mechanism of action of this peptide, detailing its interaction with Notch receptors, subsequent intracellular signaling cascade, and its effects on gene expression and cellular processes. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in drug development and cellular signaling research.
Introduction
Notch signaling is an evolutionarily conserved pathway crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis in a wide range of tissues. The pathway is initiated by the interaction of a Notch receptor with a ligand from the DSL family, which includes Jagged and Delta proteins, on an adjacent cell. The synthetic peptide Jagged-1 (188-204) mimics the activity of the full-length Jagged-1 ligand, offering a valuable tool for targeted activation of the Notch pathway in experimental settings.
Core Mechanism of Action: Notch Pathway Activation
The canonical Notch signaling pathway, as activated by Jagged-1 (188-204), proceeds as follows:
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Ligand-Receptor Binding: The Jagged-1 (188-204) peptide binds to the extracellular domain of a Notch receptor on a neighboring cell.
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Proteolytic Cleavage: This binding event induces a conformational change in the Notch receptor, making it susceptible to a two-step proteolytic cleavage. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex.
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NICD Translocation: The second cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.
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Transcriptional Activation: The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes.
Signaling Pathway Diagram
Caption: Canonical Notch signaling pathway activated by Jagged-1 (188-204).
Quantitative Data
The following tables summarize the quantitative data available from in vitro studies on the effects of Jagged-1 (188-204).
| Cell Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference(s) |
| Human Keratinocytes | 40 | 72 hours | Induces complete maturation, stratification, loricrin expression, and NF-κB activation. | [1][2][3] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | 5, 50, 500 | 30 minutes | Dose-dependent enhancement of store-operated Ca2+ entry (SOCE). | [4] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | 50 | 24 hours | Enhancement of store-operated Ca2+ entry (SOCE). | [4] |
| Human Dental Pulp and Periodontal Ligament Cells | Not specified | 24 hours | Significant increase in HES1 and HEY1 mRNA levels. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Keratinocyte Differentiation Assay
Objective: To assess the ability of Jagged-1 (188-204) to induce the differentiation of human keratinocytes.
Methodology:
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Cell Culture: Human keratinocyte monolayers are cultured in a suitable growth medium.
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Treatment: The culture medium is supplemented with Jagged-1 (188-204) peptide to a final concentration of 40 µM. Concurrently, the calcium concentration in the medium is elevated to promote differentiation.
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Incubation: The cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
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Analysis of Differentiation Markers:
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Loricrin Expression: The expression of loricrin, a terminal differentiation marker, is assessed by immunofluorescence staining or Western blotting.
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NF-κB Activation: The activation of the NF-κB pathway is determined by detecting the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or by a reporter gene assay.
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Assessment of Stratification: The formation of stratified layers of keratinocytes is observed using light microscopy or histological staining of cross-sections of the cell culture.
Store-Operated Calcium Entry (SOCE) Assay in PASMC
Objective: To measure the effect of Jagged-1 (188-204) on store-operated calcium entry in human pulmonary arterial smooth muscle cells.
Methodology:
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Cell Preparation: Human PASMC are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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Peptide Treatment: Cells are pre-treated with Jagged-1 (188-204) at concentrations ranging from 5 to 500 µM for 30 minutes, or with 50 µM for 24 hours. A scrambled peptide with the same amino acid composition but a random sequence is used as a negative control. To confirm the involvement of the Notch pathway, a separate group of cells is co-treated with the γ-secretase inhibitor DAPT.
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Measurement of Cytosolic Ca2+:
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The coverslip with the cells is placed in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
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Initially, cells are perfused with a Ca2+-free solution to establish a baseline.
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To deplete intracellular calcium stores, a SERCA pump inhibitor such as cyclopiazonic acid (CPA) or thapsigargin (B1683126) is added to the Ca2+-free solution.
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After store depletion, the perfusion solution is switched to one containing extracellular Ca2+ to induce SOCE.
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Data Analysis: The change in intracellular Ca2+ concentration is measured by the ratio of fluorescence emission at two different excitation wavelengths. The amplitude of the SOCE is quantified and compared between the different treatment groups.
Experimental Workflow: SOCE Assay
Caption: Experimental workflow for the Store-Operated Calcium Entry (SOCE) assay.
Western Blot for NICD Detection
Objective: To detect the cleavage and release of the Notch Intracellular Domain (NICD) following treatment with Jagged-1 (188-204).
Methodology:
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Cell Lysis: Cells treated with Jagged-1 (188-204) are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
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Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the cleaved form of the Notch receptor (NICD). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
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Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The intensity of the NICD band is quantified and normalized to the loading control.
Downstream Gene Regulation
Activation of the Notch pathway by Jagged-1 (188-204) leads to the transcriptional regulation of several target genes. The most well-characterized of these are members of the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families of basic helix-loop-helix transcriptional repressors.
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HES1 and HEY1: Studies have shown that treatment of human dental pulp and periodontal ligament cells with Jagged-1 leads to a significant increase in the mRNA levels of HES1 and HEY1[5]. These genes play critical roles in mediating many of the downstream effects of Notch signaling, including the regulation of cell differentiation and proliferation.
While comprehensive gene expression profiling specifically for the Jagged-1 (188-204) peptide is limited, studies on the full-length Jagged-1 protein provide insights into the broader transcriptional landscape influenced by this signaling pathway. In human periodontal ligament cells, Jagged-1 treatment resulted in the differential expression of 411 genes, with 165 protein-coding genes being upregulated and 160 downregulated. Pathway analysis of the upregulated genes pointed towards involvement in cellular interactions, signal transduction, and collagen formation, while downregulated genes were primarily associated with the cell cycle.
Conclusion
The Jagged-1 (188-204) peptide is a valuable research tool for the specific activation of the Notch signaling pathway. Its mechanism of action follows the canonical Notch signaling cascade, involving receptor binding, proteolytic cleavage, NICD translocation, and the transcriptional activation of target genes such as HES1 and HEY1. The downstream cellular effects are context-dependent and include the induction of keratinocyte differentiation and the modulation of calcium signaling in smooth muscle cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this potent Notch agonist. Further research is warranted to determine the precise binding affinities of this peptide to different Notch receptors and to fully elucidate its genome-wide effects on gene expression in various cell types.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. AS-61298 | JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL [clinisciences.com]
- 4. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Jagged1 on the expression of genes in regulation of osteoblast differentiation and bone mineralization ontology in human dental pulp and periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
